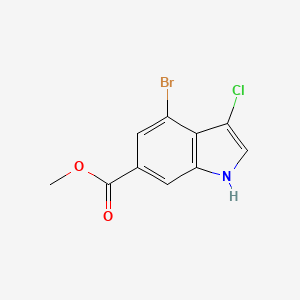

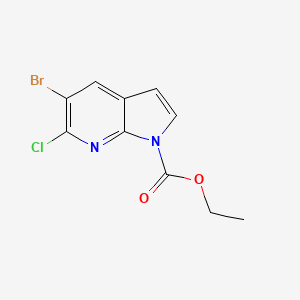

methyl 4-bromo-3-chloro-1H-indole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

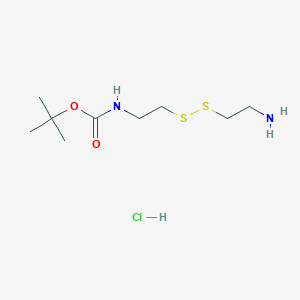

Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is a chemical compound with the CAS Number: 1352393-64-6. It has a molecular weight of 288.53 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.53 . More specific physical and chemical properties were not found in the available literature.Scientific Research Applications

Indole Synthesis and Chemical Transformations

Indole Synthesis : Indoles are a critical structural motif in numerous natural products and pharmaceutical compounds due to their diverse biological activities. The synthesis of indoles, including those derived from "methyl 4-bromo-3-chloro-1H-indole-6-carboxylate," has been a major area of interest in organic chemistry. A review article by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the importance of developing new strategies for constructing the indole core, potentially involving the precursor (Taber & Tirunahari, 2011).

Chemical Modifications for Drug Synthesis : Levulinic acid derivatives have been recognized for their flexibility in drug synthesis due to functional groups that enable various chemical modifications. The ability to synthesize medicinally active functional groups, such as indoles, highlights the potential utility of "this compound" in creating novel therapeutic agents. This approach can simplify synthesis steps and reduce costs, contributing to the development of new drugs with improved efficacy (Zhang et al., 2021).

Contributions to Pharmaceutical Chemistry

Anticancer Agents Development : The Knoevenagel condensation, a critical reaction in medicinal chemistry, has been utilized to generate α, β‐unsaturated ketones/carboxylic acids. These compounds, including those potentially derived from "this compound," have shown remarkable anticancer activity. This reaction's efficiency in generating pharmacologically interesting molecules underscores the precursor's value in synthesizing new anticancer agents (Tokala et al., 2022).

Radical Scavenging and Cell Protection : Chromones, including derivatives of indoles, have been associated with antioxidant properties that can neutralize active oxygen species and halt free radical processes, potentially delaying or inhibiting cell impairment. This indicates the broader implications of "this compound" in synthesizing compounds that could offer protective effects against various diseases through radical scavenging activity (Yadav et al., 2014).

Mechanism of Action

Target of Action

Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is an indole derivative . Indole derivatives are known to interact with multiple receptors, playing a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological responses . These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within the cell.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes . For instance, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound should be carefully monitored to understand its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have reported threshold effects, where the biological activity of this compound changes significantly at specific dosage levels. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The effects on metabolic flux and metabolite levels are important considerations when studying the biochemical properties of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

methyl 4-bromo-3-chloro-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCVWVHBNZAYRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)

![4-(Benzo[b]thiophen-3-yl)piperidine hydrochloride](/img/structure/B1378160.png)

![3-Aza-bicyclo[4.1.0]heptane hydrochloride](/img/structure/B1378164.png)